(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid
Overview
Description
(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique bicyclic structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid typically involves enantioselective construction methods. One common approach is the stereoselective synthesis, which has been a focus of many research groups due to the compound’s biological significance . The synthetic routes often involve the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used to study the structure-activity relationships of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar biological activities.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a base and catalyst in organic synthesis.
8-Oxabicyclo[3.2.1]octane: A structurally similar compound with different chemical properties.
Uniqueness
(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific stereochemistry and biological activity. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFORJMJSKOFQ-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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